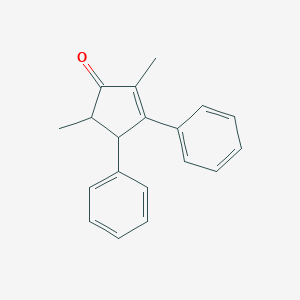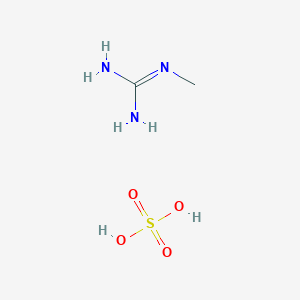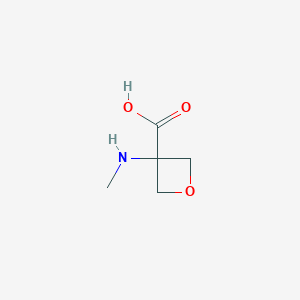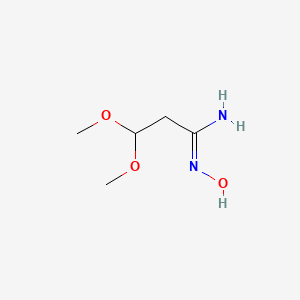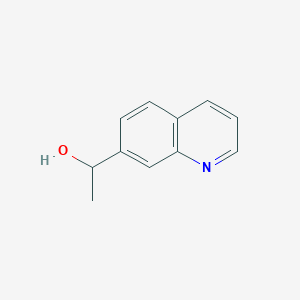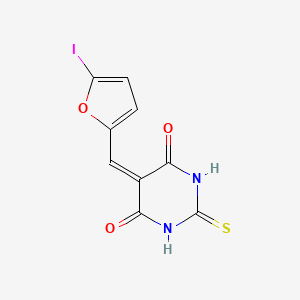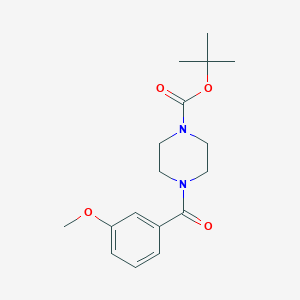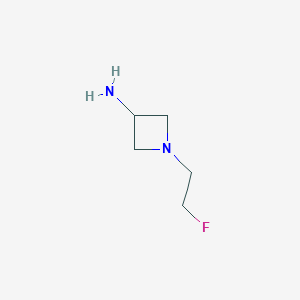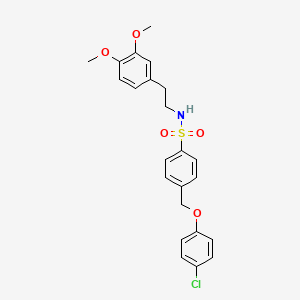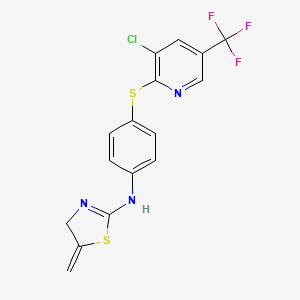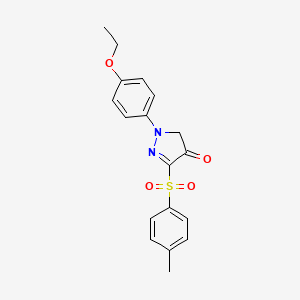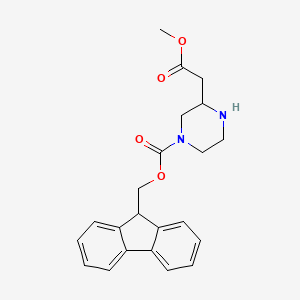
Methyl 4-Fmoc-piperazine-2-acetate
Overview
Description
Methyl 4-Fmoc-piperazine-2-acetate is a chemical compound that has garnered significant interest in various fields of research due to its unique properties. It is primarily used in solid-phase peptide synthesis as a protecting group for amines. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Fmoc-piperazine-2-acetate typically involves the reaction of 4-Fmoc-piperazine with methyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is purified through standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Fmoc-piperazine-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The Fmoc group is typically removed using a mild base such as piperidine or piperazine in an organic solvent like dimethylformamide.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include the free amine after Fmoc removal, oxidized derivatives, and substituted products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-Fmoc-piperazine-2-acetate has a wide range of applications in scientific research:
Chemistry: It is extensively used in solid-phase peptide synthesis as a protecting group for amines, facilitating the synthesis of complex peptides.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is utilized in the production of various peptide-based materials and products.
Mechanism of Action
The mechanism of action of Methyl 4-Fmoc-piperazine-2-acetate primarily involves the removal of the Fmoc group during peptide synthesis. The removal process proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination that yields a highly reactive dibenzofulvene intermediate. This intermediate is immediately trapped by the secondary amine to form stable adducts .
Comparison with Similar Compounds
Methyl 4-Fmoc-piperazine-2-acetate can be compared with other Fmoc-protected compounds such as:
Fmoc-piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
Fmoc-4-methylpiperidine: Contains a methyl group on the piperidine ring, offering different steric properties.
Fmoc-piperazine: Lacks the methyl acetate group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of the Fmoc group with the piperazine ring and the methyl acetate moiety, providing a balance of stability, reactivity, and versatility in peptide synthesis.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-21(25)12-15-13-24(11-10-23-15)22(26)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,23H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVONOPHPYDOXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173452 | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-87-1 | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


